Structural Basis for Functional Divergence: Comparing the Unsubstituted Scaffold to the Potent sEH-P Inhibitor SWE101
A direct structural comparison reveals the functional gulf between the target compound and its substituted analog. 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid (CAS 133602-40-1) is the unsubstituted parent scaffold [1]. The addition of a 3,4-dichlorophenyl group to the oxazole 4-position yields the compound SWE101 (4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, CAS 2376322-12-0), which is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain [1]. This single structural modification installs the critical pharmacophore required for potent enzymatic inhibition, as confirmed by X-ray crystallography of the inhibitor-enzyme complex [2].
| Evidence Dimension | sEH Phosphatase (sEH-P) Inhibitory Activity |
|---|---|
| Target Compound Data | Not reported as an sEH-P inhibitor; presumed inactive or not tested due to lack of essential 4-position pharmacophore. |
| Comparator Or Baseline | SWE101 (CAS 2376322-12-0): IC50 = 4 μM (human sEH-P), 2.8 μM (rat sEH-P) . |
| Quantified Difference | Inactive/untested vs. low micromolar IC50. |
| Conditions | In vitro enzyme inhibition assay; X-ray co-crystal structure (PDB: 5MWA) [2]. |
Why This Matters
This demonstrates that the unsubstituted compound (CAS 133602-40-1) is fundamentally distinct from its 4-substituted analog and cannot be used as a substitute for sEH-P inhibition studies; its value lies elsewhere, primarily as a synthetic intermediate or SAR control.
- [1] Kramer, J. S., Woltersdorf, S., Duflot, T., Hiesinger, K., Lillich, F. F., Knöll, F., ... & Proschak, E. (2019). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry, 62(18), 8443-8460. View Source
- [2] RCSB PDB. (2017). 5MWA: human sEH Phosphatase in complex with 3-4-3,4-dichlorophenyl-5-phenyl-1,3-oxazol-2-yl-benzoic-acid. View Source
